An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenol (CAS 769-39-1)
An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenol (CAS 769-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluorophenol (CAS 769-39-1), a versatile fluorinated aromatic compound. The information is intended to support research, development, and drug discovery activities by providing detailed technical data and experimental methodologies.
Physicochemical Properties
2,3,5,6-Tetrafluorophenol is a white crystalline solid at room temperature, though it can also exist as a colorless liquid depending on ambient conditions.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 769-39-1 | [2][3][4] |
| Molecular Formula | C₆H₂F₄O | [2][4] |
| Molecular Weight | 166.07 g/mol | [2][4] |
| Appearance | White to light yellow crystal or liquid; Crystalline low melting solid | [2][4][5] |
| Melting Point | 37-39 °C | [2][3][6] |
| Boiling Point | 140 °C | [2][3][6] |
| Density | 1.4445 g/cm³ (estimate) | [2] |
| Flash Point | 175 °F (79.4 °C) | [2] |
| Vapor Pressure | 4.97 mmHg at 25°C | [2] |
| Water Solubility | Partly miscible | [2][3] |
| Stability | Stable under normal conditions. Incompatible with acid chlorides, acid anhydrides, and oxidizing agents. | [2][3][5] |
Spectroscopic Data
The structural identity of 2,3,5,6-Tetrafluorophenol is confirmed through various spectroscopic techniques. Key spectral data are available from public databases and literature.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹⁹F NMR are crucial for characterization.[7][8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[9]
-
Infrared (IR) Spectroscopy: ATR-IR and vapor phase IR spectra are available for functional group identification.[9]
-
Raman Spectroscopy: Raman spectra are also available for this compound.[10]
Safety and Handling
2,3,5,6-Tetrafluorophenol is considered a hazardous substance and requires careful handling.[1] It is corrosive and can cause severe skin burns and eye damage.[1][11] Inhalation may cause respiratory irritation.
| Hazard Information | Details | Reference |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. | [11] |
| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405 | [11] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, dust mask type N95 (US). | [12][13] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store locked up. | [11][12] |
| Inpatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides, strong bases. | [2] |
Synthesis Protocols
Several methods for the synthesis of 2,3,5,6-Tetrafluorophenol have been reported. Below are detailed protocols for two common approaches.
This method involves the reaction of pentafluorobenzoic acid with sodium acetate (B1210297) followed by treatment with sulfuric acid.[14]
Experimental Protocol:
-
Reaction Setup: In a 1L glass reactor, add 404 g of N,N-dimethylformamide (DMF) and 202.3 g of sodium acetate.
-
Addition of Starting Material: At a temperature of 50-55 °C, add 106.0 g of pentafluorobenzoic acid.
-
First Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by HPLC until the raw material content is below 1.0%.
-
Acidification: Cool the reaction mixture to below 80 °C and add 143.8 g of 98% concentrated sulfuric acid to adjust the pH to less than 1.
-
Second Reflux: Heat the mixture to reflux and maintain for 5 hours.
-
Isolation: After the reflux is complete, perform steam distillation to separate the lower organic layer.
-
Purification: Rectify the collected organic layer to obtain 2,3,5,6-tetrafluorophenol. The expected yield is approximately 79.0 g (95%) with a purity of 99.8%. The product is a white crystal upon cooling.[14]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 8. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR [m.chemicalbook.com]
- 9. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 2,3,5,6-テトラフルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
